molecular formula C13H11N3O2 B2356975 7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 129663-29-2

7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2356975
CAS No.: 129663-29-2
M. Wt: 241.25
InChI Key: PWXZIABNGPGMDN-UHFFFAOYSA-N
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Description

7-Benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a unique fusion of isoxazole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with nitrile oxides, followed by further functionalization to introduce the benzyl and methyl groups . The reaction conditions often require the use of catalysts such as copper(II) salts and solvents like acetonitrile or dimethyl sulfoxide (DMSO) to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs of the original compound.

Scientific Research Applications

7-Benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific fusion of isoxazole and pyridazine rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry.

Properties

IUPAC Name

7-benzyl-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-11-12(18-16-8)10(14-15-13(11)17)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXZIABNGPGMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NN=C2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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